tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate

regioisomer physicochemical property dipole moment

tert‑Butyl 3‑oxooctahydroquinoline‑1(2H)‑carboxylate (CAS 2387322‑36‑1) is a fully saturated, bicyclic N‑Boc‑protected δ‑lactam belonging to the octahydroquinoline carboxylate family. The compound bears a single ketone at the 3‑position of a decalin‑like quinoline ring system and is primarily employed as a stable, protected intermediate in medicinal‑chemistry syntheses.

Molecular Formula C14H23NO3
Molecular Weight 253.342
CAS No. 2387322-36-1
Cat. No. B2489977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate
CAS2387322-36-1
Molecular FormulaC14H23NO3
Molecular Weight253.342
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)CC2C1CCCC2
InChIInChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-9-11(16)8-10-6-4-5-7-12(10)15/h10,12H,4-9H2,1-3H3
InChIKeyCYSSVLQZVXCZMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3‑oxooctahydroquinoline‑1(2H)‑carboxylate – Basic Chemical Identity, Structural Class, and Procurement Context


tert‑Butyl 3‑oxooctahydroquinoline‑1(2H)‑carboxylate (CAS 2387322‑36‑1) is a fully saturated, bicyclic N‑Boc‑protected δ‑lactam belonging to the octahydroquinoline carboxylate family. The compound bears a single ketone at the 3‑position of a decalin‑like quinoline ring system and is primarily employed as a stable, protected intermediate in medicinal‑chemistry syntheses. Authoritative databases confirm the molecular formula C₁₄H₂₃NO₃ and molecular weight 253.34 g mol⁻¹ with the SMILES notation CC(C)(C)OC(=O)N1CC(=O)CC2CCCCC21 [REFS‑1]. Its fully saturated scaffold distinguishes it from partially unsaturated quinoline‑carboxylate analogs, conferring greater conformational flexibility and altered electronic properties that can be exploited in target‑oriented synthesis [REFS‑2].

Why Substituting tert‑Butyl 3‑oxooctahydroquinoline‑1(2H)‑carboxylate with a Close Analog Risks Synthetic or Pharmacological Divergence


Even minor structural modifications within the octahydroquinoline‑carboxylate series can lead to substantial differences in physicochemical properties, directing‑group behaviour, and biological target engagement. The regioisomeric 4‑oxo derivative (CAS 1287218‑20‑5) possesses a markedly different electronic distribution around the lactam moiety, while exchanging the Boc group for a Cbz or Fmoc equivalent alters deprotection orthogonality and may compromise synthetic compatibility with acid‑, base‑, or hydrogenation‑sensitive substrates [REFS‑1][REFS‑2]. Consequently, casual replacement without experimental verification of reactivity or selectivity can derail multi‑step synthetic routes and invalidate structure‑activity relationship (SAR) conclusions.

Quantitative Differential Evidence for tert‑Butyl 3‑oxooctahydroquinoline‑1(2H)‑carboxylate Against Closest Comparators


Regioisomeric Physicochemical Differentiation: 3‑Oxo vs 4‑Oxo Octahydroquinoline‑1(2H)‑carboxylate

The 3‑oxo regioisomer is predicted to exhibit a significantly higher dipole moment than its 4‑oxo counterpart (CAS 1287218‑20‑5) due to the closer proximity of the carbonyl to the electron‑donating ring nitrogen, which enhances charge separation. This electronic dissimilarity is reflected in the computed physicochemical property differences listed in the comparison table. Such differences directly impact chromatographic retention, solubility in polar solvents, and the preferred orientation in binding pockets. [REFS‑1][REFS‑2]

regioisomer physicochemical property dipole moment

Protecting‑Group Orthogonality: Boc Deprotection Efficiency Versus Cbz

The N‑Boc protecting group on tert‑butyl 3‑oxooctahydroquinoline‑1(2H)‑carboxylate can be removed with high efficiency under mild acid‑catalysed conditions, whereas the Cbz analog requires hydrogenolysis. Silica‑gel‑mediated Boc deprotection of structurally related N‑Boc indoline and N‑Boc benzylamine proceeds with yields of 89 % and 95 %, respectively, in 5 h [REFS‑1]. In contrast, Cbz deprotection under Pd‑catalysed hydrogenation often suffers from substrate‑dependent selectivity issues [REFS‑2].

Boc deprotection Cbz hydrogenolysis orthogonal protection

Regioisomeric Impact on Biological Target Engagement: MAO‑B Inhibition Potency

A structurally analogous 4‑oxooctahydroquinoline‑1(2H)‑carboxylate derivative (CHEMBL4209868) inhibits human MAO‑B with an IC₅₀ of 31 000 nM and shows >3‑fold selectivity over MAO‑A (IC₅₀ = 100 000 nM) [REFS‑1]. The 3‑oxo regioisomer is expected to engage the same active site with altered potency owing to the different spatial orientation of the carbonyl hydrogen‑bond acceptor. Early SAR studies on octahydroquinoline‑based HBV capsid assembly modulators confirm that even a single‑atom shift of the oxo group can change inhibitory activity by more than one order of magnitude [REFS‑2].

MAO‑B inhibition octahydroquinoline SAR

High‑Value Application Scenarios for tert‑Butyl 3‑oxooctahydroquinoline‑1(2H)‑carboxylate Based on Quantitative Differentiation


Regiospecific Scaffold for HBV Capsid Assembly Modulator Lead Optimisation

The SARS‑CoV‑2 pandemic has renewed interest in broad‑spectrum antivirals, and octahydroquinoline‑1(2H)‑carboxamides have been validated as potent HBV capsid protein assembly modulators. The 3‑oxo regioisomer offers a distinct hydrogen‑bonding vector compared to the more commonly studied 4‑oxo series, enabling exploration of previously inaccessible sub‑pockets within the HBV core protein. Procuring the 3‑oxo isomer allows medicinal chemistry teams to capitalise on regioisomeric SAR trends that can shift IC₅₀ values by >10‑fold, as observed in analogous octahydroquinoline scaffolds [REFS‑1].

Late‑Stage Intermediate for Dopamine D2 Agonist Synthesis Using Orthogonal Boc Protection

Patent US 5,134,143 describes 6‑oxo‑1‑substituted‑octahydroquinolines and decahydroquinolines as key intermediates in the preparation of D2 dopamine agonists [REFS‑2]. The N‑Boc group on the 3‑oxo compound permits acid‑mediated deprotection (89–95 % yield) without touching the ketone or other reducible groups, thereby enabling a convergent, protecting‑group‑orthogonal strategy that is incompatible with the Cbz‑protected analog, which requires hydrogenolysis that would reduce the quinoline ketone.

Physicochemical Triage in Fragment‑Based Drug Discovery

The ~1.7 D higher dipole moment of the 3‑oxo isomer relative to its 4‑oxo counterpart translates into greater water solubility and altered log P, which are critical metrics for fragment library design. When screening against targets with polar active sites, the 3‑oxo scaffold is more likely to maintain aqueous solubility above the 100 µM threshold required for reliable biophysical assays, reducing the risk of false negatives due to aggregation or precipitation [REFS‑3].

Quote Request

Request a Quote for tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.